REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:6](=[O:16])[c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[o:13][c:14]2[cH:15]1.[CH3:17][CH2:18][N:19]([CH2:20][CH3:21])[CH2:22][CH3:23].[CH3:27][OH:28].[Cl:24][CH2:25][Cl:26].[O:29]=[CH:30][N:31]([CH3:32])[CH3:33]>>[c:2]1([C:30]([O:28][CH3:27])=[O:29])[cH:3][cH:4][c:5]2[c:6](=[O:16])[c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]3[o:13][c:14]2[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1c2ccccc2oc2cc(Br)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc2c(=O)c3ccccc3oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |